4-(4-methyl-2-oxo-1(2H)-quinolinyl)butanoic acid
Overview
Description
4-(4-methyl-2-oxo-1(2H)-quinolinyl)butanoic acid, commonly known as MOBA, is a synthetic compound that has gained attention in the scientific community due to its potential use as a tool in biochemical and physiological research. MOBA is a derivative of quinoline, which is a heterocyclic organic compound that has a wide range of applications in medicine and industry.
Mechanism of Action
The mechanism of action of MOBA is not fully understood, but it is thought to involve the formation of a covalent bond between the compound and the target enzyme. This covalent bond can lead to the inhibition of enzyme activity and subsequent downstream effects.
Biochemical and Physiological Effects:
MOBA has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit carboxylesterase and fatty acid amide hydrolase, MOBA has been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties. MOBA has also been studied for its potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One advantage of using MOBA in lab experiments is its specificity for certain enzymes, which can allow for more precise targeting of biochemical pathways. However, MOBA's covalent binding mechanism can also lead to non-specific binding and off-target effects. Additionally, MOBA's synthetic nature and limited availability may make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for research involving MOBA. One area of interest is the development of new synthetic methods for MOBA and related compounds, which could improve their availability and purity. Additionally, further studies are needed to fully understand the mechanism of action of MOBA and its potential as a tool in biochemical and physiological research. Finally, MOBA's potential as a therapeutic agent for cancer and other diseases should be explored further.
Scientific Research Applications
MOBA has been shown to have potential as a tool in biochemical and physiological research. It can be used as a fluorescent probe for the detection of carboxylesterase enzymes, which are involved in the metabolism of drugs and other xenobiotics. MOBA has also been studied for its ability to inhibit fatty acid amide hydrolase, an enzyme involved in the regulation of endocannabinoid signaling. Additionally, MOBA has been shown to have antiproliferative activity against cancer cells.
properties
IUPAC Name |
4-(4-methyl-2-oxoquinolin-1-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10-9-13(16)15(8-4-7-14(17)18)12-6-3-2-5-11(10)12/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKUDWONCLZWMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=CC=CC=C12)CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-2-oxoquinolin-1(2H)-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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